REACTION_CXSMILES
|
[H-].[Na+].[OH:3][C:4]1([CH3:17])[CH2:9][CH2:8][N:7]([C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[CH2:6][CH2:5]1.[CH3:18]N(P(N(C)C)(N(C)C)=O)C.CI>C1COCC1>[CH3:18][O:3][C:4]1([CH3:17])[CH2:5][CH2:6][N:7]([C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[CH2:8][CH2:9]1 |f:0.1|
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Name
|
|
Quantity
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2.5 mL
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Type
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reactant
|
Smiles
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CN(C)P(=O)(N(C)C)N(C)C
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Name
|
|
Quantity
|
0.5 mL
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Type
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reactant
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Smiles
|
CI
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Control Type
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UNSPECIFIED
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Setpoint
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55 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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cooled to room temperature
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Type
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TEMPERATURE
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Details
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heated to 55° C. for 16 hours
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Duration
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16 h
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Type
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TEMPERATURE
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Details
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cooled to room temperature
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Type
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CUSTOM
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Details
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quenched with 10% aqueous citric acid
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Type
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EXTRACTION
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Details
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extracted twice with diethyl ether
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Type
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WASH
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Details
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The combined extracts were washed sequentially with water, saturated NaHCO3, and brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried (MgSO4)
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
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concentrated
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Type
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CUSTOM
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Details
|
The concentrate was purified by flash column chromatography on silica gel with 10%-20% ethyl acetate/heptane
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Name
|
|
Type
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product
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Smiles
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COC1(CCN(CC1)C(=O)OC(C)(C)C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |